molecular formula C28H20ClNO5S B2547986 N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-2-CHLORO-N-(NAPHTHALENE-2-SULFONYL)BENZAMIDE CAS No. 448208-36-4

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-2-CHLORO-N-(NAPHTHALENE-2-SULFONYL)BENZAMIDE

Cat. No.: B2547986
CAS No.: 448208-36-4
M. Wt: 517.98
InChI Key: NCLLNWCXPHADSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-(naphthalene-2-sulfonyl)benzamide is a complex organic compound with a molecular formula of C28H21ClNO4S This compound is known for its unique structural features, which include a benzofuran ring, a naphthalene sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-(naphthalene-2-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran ring, followed by the introduction of the acetyl and methyl groups. The naphthalene sulfonyl group is then attached through sulfonylation reactions. Finally, the benzamide moiety is introduced via amide bond formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-(naphthalene-2-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-(naphthalene-2-sulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-(naphthalene-2-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(naphthalene-2-sulfonyl)benzamide
  • N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(naphthalene-2-sulfonyl)benzamide

Uniqueness

Compared to similar compounds, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-(naphthalene-2-sulfonyl)benzamide stands out due to its specific substitution pattern, which imparts unique reactivity and potential applications. The presence of the 2-chloro group, in particular, influences its chemical behavior and interaction with molecular targets, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-naphthalen-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20ClNO5S/c1-17(31)27-18(2)35-26-14-12-21(16-24(26)27)30(28(32)23-9-5-6-10-25(23)29)36(33,34)22-13-11-19-7-3-4-8-20(19)15-22/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLLNWCXPHADSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.